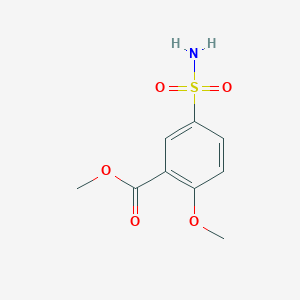

Methyl-2-Methoxy-5-Sulfamoylbenzoat

Übersicht

Beschreibung

Methyl 2-methoxy-5-sulfamoylbenzoate is also referred to as 2-methoxy-5-sulfamoyl methyl benzoate or methyl 5-(aminosulphonyl)-2-methoxybenzoate.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

Methyl-2-Methoxy-5-Sulfamoylbenzoat: wird als Reaktant bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Es spielt eine entscheidende Rolle bei der Entwicklung von Antikoagulanzien, die für die Verhinderung von Blutgerinnseln unerlässlich sind . Die einzigartige Struktur dieser Verbindung ermöglicht die Bildung von Molekülen, die Enzyme hemmen, die an der Gerinnungskaskade beteiligt sind.

Hemmer für HCV NS5B Polymerase

Forscher haben die Verwendung von This compound bei der Entwicklung von Inhibitoren untersucht, die auf die HCV NS5B Polymerase abzielen . Diese Inhibitoren sind für die Behandlung von Hepatitis C von entscheidender Bedeutung, da sie die Replikation des Virus verhindern können, indem sie das Polymerase-Enzym angreifen.

Therapeutika für neurodegenerative Erkrankungen

Die Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung von neurodegenerativen Erkrankungen untersucht . Durch Modifizierung der chemischen Struktur zielen Wissenschaftler darauf ab, therapeutische Medikamente zu entwickeln, die die Blut-Hirn-Schranke überwinden und neuroprotektive Wirkungen erzielen können.

Orale Antidiabetika

Im Bereich der Diabetesforschung dient This compound als Vorläufer für die Herstellung von oralen Antidiabetika . Diese Wirkstoffe helfen bei der Regulierung des Blutzuckerspiegels bei Diabetespatienten, indem sie die Insulinausschüttung stimulieren oder die Glukoseproduktion reduzieren.

Forschung zu schwefelhaltigen Verbindungen

Als schwefelhaltige Verbindung bietet sie eine einzigartige Gelegenheit, schwefelbezogene biologische Prozesse zu untersuchen . Ihre Molekülstruktur kann in größere Moleküle integriert werden, um die Rolle von Schwefel in zellulären Funktionen und Signalwegen zu untersuchen.

Materialwissenschaften

Die Benzoatgruppe in This compound kann in der Materialwissenschaft für die Entwicklung von neuen Polymeren eingesetzt werden . Diese Polymere können Anwendungen bei der Herstellung neuer Arten von biologisch abbaubaren Materialien oder bei der Verbesserung der Eigenschaften vorhandener Materialien haben.

Umweltwissenschaften

Schließlich macht die Reaktivität der Verbindung mit verschiedenen Umweltverschmutzern sie zu einem Kandidaten für die Forschung in der Umweltbehebung . Wissenschaftler können ihre Wechselwirkungen mit Schadstoffen untersuchen, um effektivere Methoden zur Sanierung kontaminierter Standorte zu entwickeln.

Wirkmechanismus

Target of Action

Methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate for the synthesis of Sulpiride , a widely used antipsychotic drug . Sulpiride primarily targets dopamine D2 and D3 receptors in the brain, which play crucial roles in motor activity, motivation, and the reward system .

Mode of Action

As an intermediate in the synthesis of Sulpiride, Methyl 2-methoxy-5-sulfamoylbenzoate contributes to the overall action of the final drug. Sulpiride, the final product, acts as a selective antagonist at dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the neurotransmission of dopamine .

Biochemical Pathways

The blocking of dopamine D2 and D3 receptors by Sulpiride can affect multiple biochemical pathways in the brain. This includes the mesolimbic pathway , which is associated with the reward system and motivation, and the nigrostriatal pathway , which is involved in motor control . The modulation of these pathways can help alleviate symptoms of psychiatric disorders such as schizophrenia and depression .

Result of Action

The result of the action of Methyl 2-methoxy-5-sulfamoylbenzoate is ultimately seen in the effects of the final product, Sulpiride. By blocking dopamine D2 and D3 receptors, Sulpiride can help to balance dopamine neurotransmission in the brain . This can alleviate symptoms of psychiatric disorders such as schizophrenia and depression, including hallucinations, delusions, and mood disturbances .

Action Environment

The action of Methyl 2-methoxy-5-sulfamoylbenzoate, and subsequently Sulpiride, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract (which can affect drug absorption), the presence of other medications (which can lead to drug interactions), and individual patient factors such as age, liver function, and genetic makeup . These factors can influence the drug’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known to be used in the preparation of many pharmaceutical compounds

Molecular Mechanism

It is likely involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, given its role in the synthesis of pharmaceutical compounds .

Eigenschaften

IUPAC Name |

methyl 2-methoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDYDRQLKPGNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057718 | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33045-52-2 | |

| Record name | Methyl 2-methoxy-5-sulfamoylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33045-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-sulphamoyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-SULFAMOYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

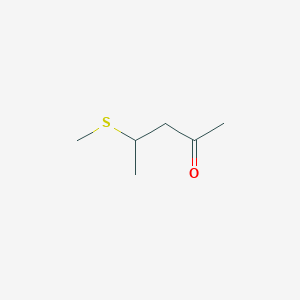

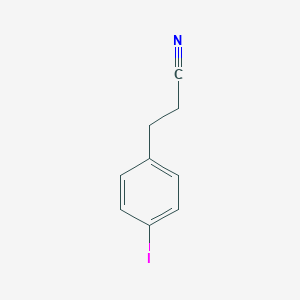

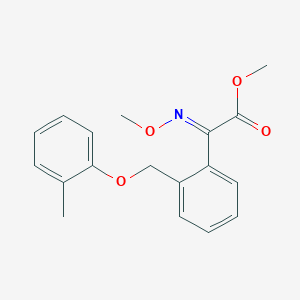

Feasible Synthetic Routes

Q1: What are the advantages of the proposed synthesis method for Methyl 2-methoxy-5-sulfamoylbenzoate compared to previous methods?

A1: The research article highlights several advantages of the proposed synthesis method for Methyl 2-methoxy-5-sulfamoylbenzoate []. Firstly, the process is shorter compared to previous methods. Secondly, it leads to a higher yield and better quality of the final product. Lastly, and importantly, this method avoids the generation of three waste products that could potentially harm the environment, making it a more environmentally friendly option suitable for large-scale industrial production.

Q2: Are there any specific analytical techniques mentioned in the paper used to characterize the synthesized Methyl 2-methoxy-5-sulfamoylbenzoate?

A2: While the paper focuses on the optimized synthesis method for Methyl 2-methoxy-5-sulfamoylbenzoate, it doesn't delve into specific analytical techniques used for its characterization []. Further research would be needed to determine what techniques, such as NMR spectroscopy, mass spectrometry, or infrared spectroscopy, were employed to confirm the identity and purity of the synthesized compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)

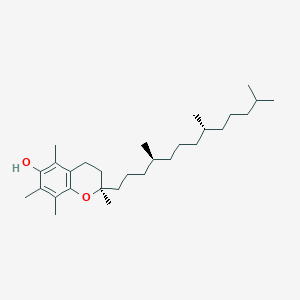

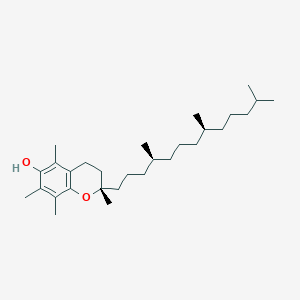

![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)